

Geranyl Acetate: Application Notes and Protocols for Food Science Research

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Compound of Interest

Compound Name: Geranyl Acetate

Cat. No.: B105696

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Introduction

Geranyl acetate is a naturally occurring monoterpene ester recognized for its characteristic sweet, fruity, and floral aroma, often described as being reminiscent of rose, lavender, and geranium.[1][2] It is a key component in the essential oils of numerous plants, including geranium, lemon, and rose.[1] In the food industry, **geranyl acetate** is a widely used flavoring agent in a variety of products, including beverages, confectionery, dairy products, and baked goods.[1][2] Its versatility allows it to enhance and blend seamlessly with other citrus, fruity, and floral flavor profiles.[1] This document provides detailed application notes and experimental protocols for the use of **geranyl acetate** in food science research.

Physicochemical Properties and Regulatory Status

Geranyl acetate is a colorless to pale yellow liquid that is soluble in alcohol and oils, but practically insoluble in water.[1] It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers Association (FEMA), bearing the FEMA number 2509.[2][3]

Table 1: Physicochemical Properties of **Geranyl Acetate**

Property	Value	Reference(s)
Chemical Formula	C ₁₂ H ₂₀ O ₂	[1]
IUPAC Name	(2E)-3,7-Dimethylocta-2,6-dien-1-yl acetate	[1]
Molar Mass	196.29 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1][4]
Odor Profile	Sweet, fruity, floral, rose, lavender, green, waxy	[1][5]
Taste Profile (at 20 ppm)	Green, floral, fruity with a citrus nuance	[6]
Boiling Point	240-245 °C	[4]
Solubility	Soluble in alcohol and oils; insoluble in water	[1]
Detection Threshold	9 to 460 ppb (parts per billion)	[1][7]

Applications in Food Products

Geranyl acetate is valued for its ability to impart a natural and high-quality sensory experience. [1] Its stability under heat and light makes it suitable for various food processing applications, including baking.[1] Typical usage levels vary depending on the food matrix and desired flavor intensity.

Table 2: Recommended Usage Levels of **Geranyl Acetate** in Various Food Categories

Food Category	Recommended Usage Level (ppm)	Flavor Contribution	Reference(s)
Beverages (non-alcoholic)	1.6 - 2000 (in flavor concentrates for 0.05% dosage)	Adds complexity to citrus, berry, and tropical fruit flavors.	[1][8]
Confectionery & Chewing Gum	0.3 - 1.2	Enhances fruity and floral notes.	[1][9]
Dairy Products (e.g., yogurt, ice cream)	6.5	Imparts a fresh, fruity, and floral character.	[1][9]
Bakery Products	-	Provides stability during baking and contributes to fruity and floral aromas.	[1]
Tropical Fruit Flavors (e.g., Banana, Lychee, Mango)	200 - 600	Adds depth and realism to fruit character.	[4]
Orchard Fruit Flavors (e.g., Apple, Pear, Peach)	100 - 3000+	Enhances fruity notes; central to realistic pear flavors.	[4]
Citrus Flavors (e.g., Grapefruit, Lemon, Lime)	200 - 1000	Adds softness and fruity character; can be used with neryl acetate.	[4]
Berry Flavors (e.g., Strawberry, Blackberry)	200 - 800	Rounds out the profile and adds depth.	[8]
Other Flavors (e.g., Gin, Ginger)	400 - 1000	Adds pleasant, soft nuances and depth to the overall profile.	[4]

Experimental Protocols

Protocol 1: Sensory Evaluation of Geranyl Acetate in a Beverage Matrix

This protocol outlines a quantitative descriptive analysis (QDA) to characterize the sensory profile of **geranyl acetate** in a model beverage.

1. Objective: To determine the sensory attributes of **geranyl acetate** in a beverage and quantify their intensities.

2. Panelist Selection and Training:

- Recruit 8-12 panelists with prior sensory evaluation experience.
- Screen panelists for their ability to discriminate between different aroma and taste intensities.
- Conduct training sessions to familiarize panelists with the sensory attributes associated with fruity and floral esters.^[10] Develop a consensus vocabulary for describing the aroma and flavor of **geranyl acetate**.^[10]

3. Sample Preparation:

- Prepare a base beverage solution (e.g., 5% sucrose in deionized water).
- Prepare a stock solution of **geranyl acetate** in ethanol.
- Spike the base beverage with the **geranyl acetate** stock solution to achieve the desired concentrations (e.g., 1, 5, and 10 ppm). A control sample (base beverage with an equivalent amount of ethanol) should also be prepared.
- Present 30 mL of each sample in coded, capped, and odorless cups at a controlled temperature (e.g., 10 °C).

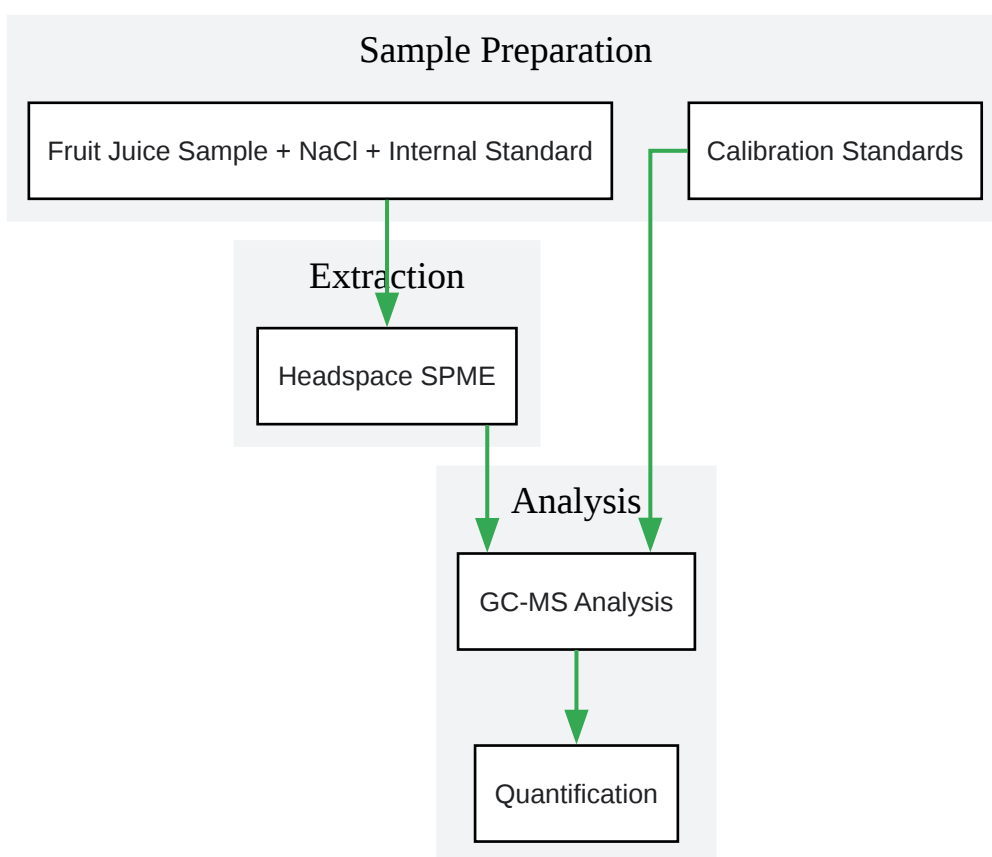
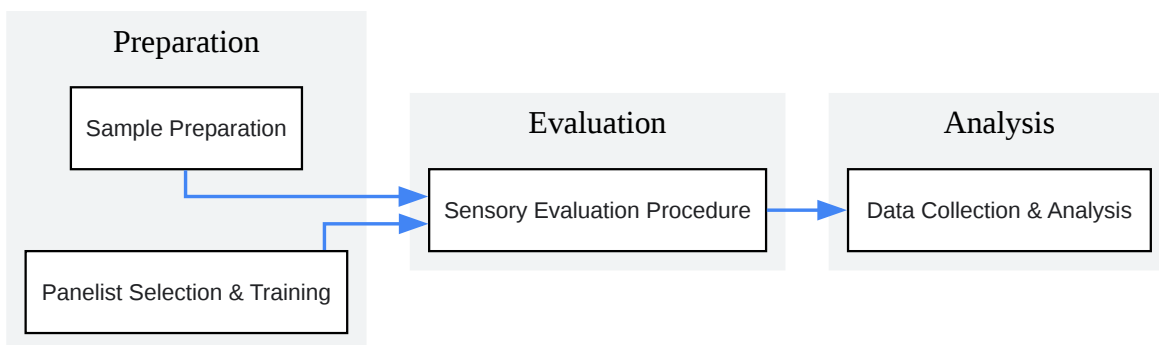
4. Sensory Evaluation Procedure:

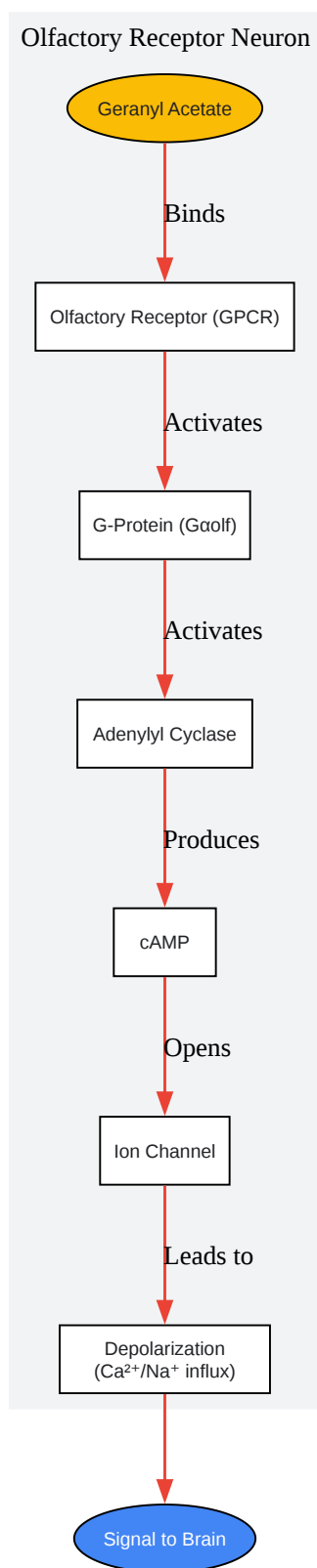
- Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.^[11]
- Instruct panelists to evaluate the samples in a randomized order.

- Provide panelists with unsalted crackers and water for palate cleansing between samples.
[11]
- Panelists will rate the intensity of each identified sensory attribute (e.g., fruity, floral, citrus, green, sweet) on a 15-cm unstructured line scale anchored with "low" and "high" at each end.[12]

5. Data Analysis:

- Convert the line scale ratings to numerical data.
- Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
- Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.





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